molecular formula C9H4F3N3 B2585882 2-[5-(Trifluoromethyl)pyridin-2-yl]propanedinitrile CAS No. 377760-12-8

2-[5-(Trifluoromethyl)pyridin-2-yl]propanedinitrile

Cat. No.: B2585882
CAS No.: 377760-12-8
M. Wt: 211.147
InChI Key: RXCBLNFXYDTDFM-UHFFFAOYSA-N
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Description

“2-[5-(Trifluoromethyl)pyridin-2-yl]propanedinitrile” is a chemical compound with the molecular formula C9H4F3N3 and a molecular weight of 211.15 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H4F3N3/c10-9(11,12)7-1-2-8(15-5-7)6(3-13)4-14/h1-2,5-6H . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Catalysis and Chemical Reactions

Research highlights the utility of trifluoromethyl groups in catalysis and chemical reactions. For instance, sulfonamides have been explored as terminators in cationic cyclisations, where trifluoromethanesulfonic acid catalyzes the formation of polycyclic systems, showcasing the role of fluorinated compounds in enhancing reaction specificity and efficiency (Haskins & Knight, 2002). Similarly, the investigation into isomerizing alkoxycarbonylation of methyl oleate with triflate complexes underscores the influence of fluorinated ligands on reaction mechanisms, offering insights into process optimization for industrial applications (Roesle et al., 2012).

Polymer Science

In polymer science, the synthesis and properties of organo-soluble, rigid-rod poly(pyridinium triflate)s demonstrate the impact of trifluoromethyl groups on polymer solubility and thermal stability. These polymers exhibit significant resistance to thermal and thermo-oxidative degradation, highlighting their potential in high-performance material applications (Huang et al., 2000).

Supramolecular Chemistry

In supramolecular chemistry, the construction of diverse Ag(I) supramolecular complexes using multidentate dicyanoisophorone-based ligands showcases the role of trifluoromethylated pyridinyl groups in enhancing luminescence and forming varied structural topologies. These findings open avenues for the design of new luminescent materials and molecular sensors (Jin et al., 2013).

Organic Synthesis

Organocatalyst-mediated reactions, such as the enantioselective intramolecular aldol reaction, benefit from the use of trifluoroacetic acid salts, highlighting the importance of fluorinated compounds in achieving high enantioselectivity in synthetic organic chemistry (Hayashi et al., 2007).

High-Performance Polymers

The development of novel soluble polyimides from 2,2′-bis[4-(5-amino-2-pyridinoxy)phenyl] hexafluoropropane showcases the role of pyridine-containing high-performance polymers in enhancing material properties like solubility, thermal stability, and dielectric properties. This research underlines the significance of trifluoromethyl groups in advancing polymer chemistry for electronic and optical applications (Guan et al., 2014).

Properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)7-1-2-8(15-5-7)6(3-13)4-14/h1-2,5-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCBLNFXYDTDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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